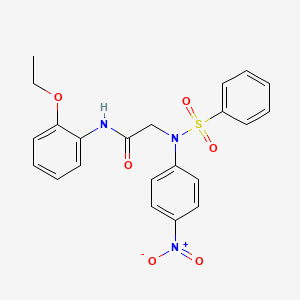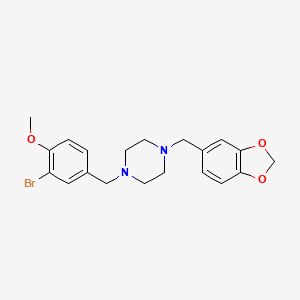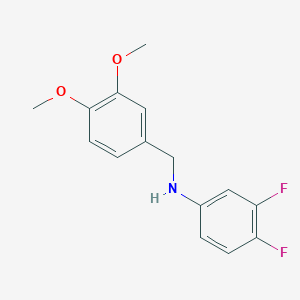
N~1~-(2-ethoxyphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(2-ethoxyphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as ENPG, is a chemical compound that has gained significant attention in the field of scientific research. ENPG is a glycine transporter 1 (GlyT1) inhibitor that has been studied for its potential use in treating various neurological disorders.
Wirkmechanismus
ENPG acts as a N~1~-(2-ethoxyphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide inhibitor, which increases the concentration of glycine in the synaptic cleft. N~1~-(2-ethoxyphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting N~1~-(2-ethoxyphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, ENPG prevents the reuptake of glycine, leading to an increase in glycine concentration in the synaptic cleft. This increased glycine concentration leads to an increase in NMDA receptor activation, which has been shown to have a positive effect on cognitive function and memory.
Biochemical and Physiological Effects:
ENPG has been shown to have a positive effect on cognitive function and memory. ENPG increases the concentration of glycine in the synaptic cleft, leading to an increase in NMDA receptor activation. This increased activation of NMDA receptors has been shown to have a positive effect on cognitive function and memory. ENPG has also been shown to have a positive effect on mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ENPG in lab experiments is that it is a selective N~1~-(2-ethoxyphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide inhibitor, which means it does not affect other neurotransmitter systems. This allows for more precise studies on the effects of N~1~-(2-ethoxyphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide inhibition. One limitation of using ENPG in lab experiments is that it has poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
Future research on ENPG could focus on its potential use in treating other neurological disorders such as Parkinson's disease and Huntington's disease. Additionally, research could focus on developing more soluble forms of ENPG for easier administration in vivo. Further studies could also investigate the long-term effects of ENPG on cognitive function and memory.
Synthesemethoden
ENPG can be synthesized through a multistep process involving several chemical reactions. The first step involves the reaction of 2-ethoxyaniline with nitrobenzene to form N-(2-ethoxyphenyl)-nitroaniline. The second step involves the reaction of N-(2-ethoxyphenyl)-nitroaniline with chlorosulfonic acid to form N-(2-ethoxyphenyl)-4-nitrobenzenesulfonamide. The final step involves the reaction of N-(2-ethoxyphenyl)-4-nitrobenzenesulfonamide with glycine to form ENPG.
Wissenschaftliche Forschungsanwendungen
ENPG has been studied for its potential use in treating various neurological disorders such as schizophrenia, depression, and Alzheimer's disease. ENPG acts as a N~1~-(2-ethoxyphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide inhibitor, which increases the concentration of glycine in the synaptic cleft, leading to an increase in N-methyl-D-aspartate (NMDA) receptor activation. This increased activation of NMDA receptors has been shown to have a positive effect on cognitive function and memory.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O6S/c1-2-31-21-11-7-6-10-20(21)23-22(26)16-24(17-12-14-18(15-13-17)25(27)28)32(29,30)19-8-4-3-5-9-19/h3-15H,2,16H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEMMCITBHZHRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-N,2-dimethyl-2-propen-1-amine](/img/structure/B5223075.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(5-ethyl-1,3,4-thiadiazol-2-yl)-N~2~-methylglycinamide](/img/structure/B5223088.png)

![3-[3-(benzyloxy)-2-hydroxypropyl]-1,5,6-trimethyl-1H-benzimidazol-3-ium iodide](/img/structure/B5223104.png)

![4-{5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine](/img/structure/B5223123.png)


![2-amino-5,10-dioxo-4-[4-(trifluoromethyl)phenyl]-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B5223135.png)
![3-chloro-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5223136.png)
![N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-N'-(4-nitrophenyl)urea](/img/structure/B5223158.png)
![N-[2-(2,3,6-trimethylphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5223170.png)
